molecular formula C8H13N3O B13260772 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13260772
M. Wt: 167.21 g/mol
InChI Key: PXOCFZAFLYQNTC-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 1271708-59-8) is a high-purity dihydropyrimidinone (DHPM) building block designed for pharmaceutical research and discovery. This compound features the privileged 3,4-dihydropyrimidine scaffold, which is recognized as one of the most important heterocyclic ring systems in medicinal chemistry due to its fundamental role in nucleic acid biochemistry and its diverse pharmacological potential . The molecular formula is C8H13N3O with a molecular weight of 167.21 g/mol . The dihydropyrimidinone core structure is synthetically accessible through multi-component reactions like the Biginelli condensation, making it an attractive scaffold for the generation of diverse compound libraries . This specific derivative serves as a versatile molecular building block for developing novel therapeutic agents, with documented research applications across multiple disease areas. The DHPM scaffold has demonstrated significant biological activities including anticancer properties through mechanisms such as inhibition of Eg5 kinesin (similar to the well-known DHPM derivative Monastrol), anti-HIV activity by interfering with viral gp-120 binding to CD4 cells (as observed in marine alkaloids Batzelladine A and B), along with antimicrobial, anti-inflammatory, antifungal, and antifilarial potential . RESEARCH APPLICATIONS: • Medicinal Chemistry: Core scaffold for designing novel inhibitors and therapeutic candidates • Anticancer Research: Investigation of mitotic kinesin inhibitors and cytotoxic agents • Anti-infective Development: Exploration of antiviral, antibacterial, and antifungal compounds • Chemical Biology: Tool compound for studying enzyme mechanisms and cellular pathways INTENDED USE: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols should be followed during handling, and researchers should consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5-4-6(12)11-7(10-5)8(2,3)9/h4H,9H2,1-3H3,(H,10,11,12)

InChI Key

PXOCFZAFLYQNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)(C)N

Origin of Product

United States

Preparation Methods

Ionic Liquid Catalysis

  • Catalyst : Benzotriazolium-based ionic liquids (e.g., [C₂O₂BBTA][TFA]).
  • Conditions : Solvent-free, 90°C, 40 minutes.
  • Yield : 85–99% with catalyst recyclability (6 cycles without loss of efficacy).

Microwave-Assisted Synthesis

  • Catalyst : Zn(OTf)₂ (15 mol%).
  • Conditions : Microwave irradiation, 100°C, 2 hours.
  • Yield : 75–89% for derivatives with phosphonate groups.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors and optimized purification:

  • Reactor Type : Tubular flow systems for controlled exothermic reactions.
  • Purification : Recrystallization (methanol/water) or column chromatography.
  • Output : Batch yields of 70–80% with >98% purity.

Key Industrial Step :

  • Hydrolysis of intermediates using aqueous HBr (62°C, 2 hours).
  • pH adjustment to 7–8 followed by methanol washing to isolate the product.

Green Chemistry Approaches

Eco-friendly methods prioritize solvent-free conditions and reusable catalysts:

TBAB-Catalyzed Synthesis

  • Catalyst : Tetrabutylammonium bromide (TBAB).
  • Conditions : Microwave irradiation, 3–4 minutes.
  • Yield : 90–95% without solvent.

Mineral Catalysts

  • Catalyst : Granite or quartz.
  • Conditions : Ethanol reflux, 6–8 hours.
  • Yield : 70–80% for thiourea derivatives.

Comparative Analysis of Methods

Method Catalyst Time Yield Purity Scalability
Classical Condensation HBr/NaOH 2–4 h 65–75% 90–95% Moderate
Ionic Liquid [C₂O₂BBTA][TFA] 40 min 85–99% >98% High
Microwave Zn(OTf)₂ 2 h 75–89% 95% Lab-scale
TBAB/Microwave TBAB 3–4 min 90–95% >98% High
Industrial Hydrolysis HBr 2 h 70–80% >98% Industrial

Key Reaction Pathways and Byproducts

  • Primary Pathway : Cyclocondensation of β-ketoester, aldehyde, and urea/thiourea.
  • Byproducts : Over-oxidation products (e.g., oxo derivatives) or dimerized species under prolonged heating.
  • Mitigation : Controlled stoichiometry (1.5 eq aldehyde, 2 eq urea) and rapid quenching.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with target molecules, while the dihydropyrimidinone core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one, with data derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences Source/Application
2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one C₁₁H₁₉N₃O 209.29 - 2-Aminobutan-2-yl (4-carbon branched amine)
- 6-Ethyl
Longer alkyl chain (ethyl vs. methyl) enhances lipophilicity; potential metabolic stability . PubChem catalog; kinase inhibitor intermediate .
2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride C₁₁H₂₀ClN₃O 245.75 - 2-Aminobutan-2-yl
- 6-Isopropyl
- Hydrochloride salt
Isopropyl group increases steric bulk; hydrochloride improves aqueous solubility . Pharmaceutical intermediate (salt form preferred for crystallinity) .
2-(3-aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one C₁₂H₁₃N₃O 215.25 - 3-Aminophenyl at position 2
- 6-Ethyl
Aromatic amine introduces π-π stacking potential; ethyl enhances bioavailability . American Elements catalog; potential antimicrobial agent .
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one C₁₀H₈ClN₃O 221.65 - 2-Chloropyridin-4-yl at position 2
- 6-Methyl
Chloropyridyl group increases electrophilicity; halogen enhances target binding . Heterocyclic building block for drug discovery .
6-Methyl-3,4-dihydropyrimidin-4-one C₅H₆N₂O 110.11 - No substituents at position 2
- 6-Methyl
Simplest analog; lacks functional groups for complex interactions . Combi-Blocks catalog; base structure for derivatization .
2-(aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride C₆H₁₁Cl₂N₃O 220.08 - Aminomethyl at position 2
- Dihydrochloride salt
Smaller amine group reduces steric hindrance; salt form improves stability . American Elements catalog; biochemical research .

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Alkyl Chain Length: Ethyl/isopropyl groups at position 6 (vs. Amine Groups: Branched amines (e.g., 2-aminobutan-2-yl) improve metabolic stability compared to linear chains . Aromatic vs. Aliphatic Substituents: Aromatic amines (e.g., 3-aminophenyl) enable π-π interactions with biological targets, while aliphatic amines prioritize solubility .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for in vivo applications .

Purity and Commercial Availability :

  • Compounds like 6-methyl-3,4-dihydropyrimidin-4-one (98% purity) are widely available for research, while specialized derivatives (e.g., chloropyridyl analogs) may require custom synthesis .

Biological Activity

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one, commonly known as dihydrochloride, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the dihydropyrimidine class, which is known for various pharmacological effects including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is C8H15Cl2N3O, with a molecular weight of approximately 240.13 g/mol. Its structure includes a six-membered dihydropyrimidine ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC8H15Cl2N3O
Molecular Weight240.13 g/mol
CAS Number1909348-65-7
AppearancePowder

Biological Activities

Research indicates that 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one exhibits significant biological activities:

  • Antimicrobial Activity : The compound shows promising antimicrobial properties, making it a candidate for further studies in infectious disease treatment.
  • Antiproliferative Effects : Preliminary studies suggest that it has potential anticancer effects by inhibiting cell proliferation in various cancer cell lines.
  • Mechanism of Action : The interaction studies reveal that this compound may influence specific cellular pathways involved in cell growth and proliferation, indicating its potential role in cancer treatment strategies.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Studies : In vitro tests have demonstrated that derivatives of this compound exhibit high antiproliferative activities against various human tumor cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma cells, indicating strong anticancer potential.
    Compound DerivativeIC50 (μM)Cancer Cell Line
    1a0.5HT-29 (Colon Carcinoma)
    1c0.4HCT-116
    1d0.15EA.hy926 (Endothelial)
  • Mechanistic Insights : The effects on the cell cycle were assessed using flow cytometry, revealing that treatment with the compound led to G2/M phase arrest in melanoma cells, suggesting its role in disrupting normal mitotic processes.

Interaction with Biological Targets

The binding affinity of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one with various biological targets has been a focus of research. Studies indicate that it may interact with enzymes and receptors critical for cellular functions, enhancing its therapeutic potential.

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